N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features a chromene moiety, which is a heterocyclic compound consisting of a benzene and a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene and chromene rings, along with the carboxamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the hydroxy groups might be involved in acid-base reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and solubility .Scientific Research Applications
Synthesis of Alkaloids
This compound can participate in the synthesis of alkaloids such as Aspernidine A and Aspernidine B . These alkaloids have been studied for their potential applications in the preparation of antidiabetic drugs .
Histone Deacetylase Inhibitors
The compound can also be used to prepare potent histone deacetylase inhibitors . These inhibitors have antiproliferative activity and are being researched for their potential use in cancer treatment .
Antimicrobial Agents
Research and development of potent and effective antimicrobial agents is one of the most important advances in therapeutics . This compound, due to its unique structure, could potentially be used in the development of new antimicrobial agents .
Dye Intermediates
Naphthalene derivatives, such as this compound, have attracted much attention as precursors for medicinal agents and dye-intermediates . The unique structure of this compound could potentially be used in the synthesis of new dyes .
Fluorescent Chemosensors
2-Hydroxy-1-naphthaldehyde, a part of the structure of this compound, is often used as an excellent functionalized fluorescent backbone for the synthesis of a variety of fluorescent chemosensors . This suggests that this compound could potentially be used in the development of new fluorescent chemosensors .
Mechanism of Action
Target of Action
Compounds with similar structures, such as schiff bases from 2-hydroxy-1-naphthaldehyde, have often been used as chelating ligands in the field of coordination chemistry .
Mode of Action
It’s worth noting that schiff base compounds, which share structural similarities with the given compound, can be classified by their photochromic and thermochromic characteristics . This suggests that the compound may interact with its targets through a mechanism involving changes in light or temperature.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-18-12-21(27-20-11-4-3-9-17(18)20)22(26)23-13-19(25)16-10-5-7-14-6-1-2-8-15(14)16/h1-12,19,25H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRGXZKYBQCSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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